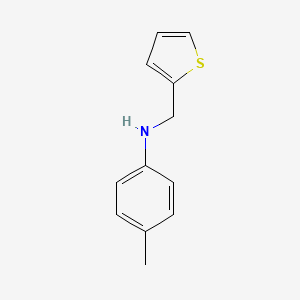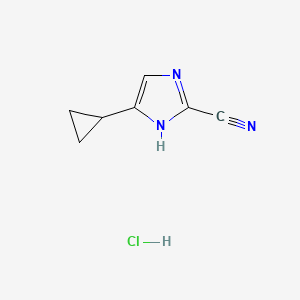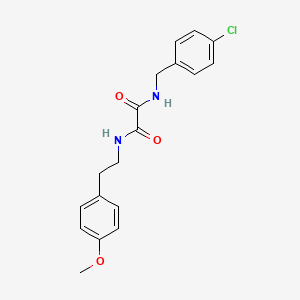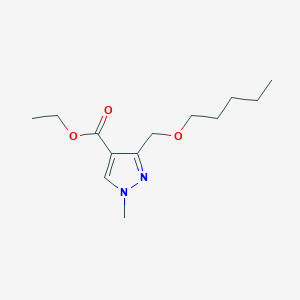
3-硫烷基丁醇-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Sulfanylbutan-1-ol, also known as 3-Methyl-3-Sulfanylbutan-1-Ol (MSB), is a thiol molecule that can be used as a food additive flavor agent . It is found in white wine, coffee perfume, passion fruit, and cat urine, where it’s responsible for its strong odor characteristics .
Synthesis Analysis
The synthesis of MSB involves the extraction of MSB molecules from cat-litters using ethanol-90° solvent . The efficiency of the extraction is influenced by the number of extractions per sample, its duration, and the rinse cycle number . The ethanol-90° extraction of the MSB molecule allows the recovery of an MSB solution, the concentration of which is deduced by sulfur titration according to a BaCl2 precipitation procedure .Molecular Structure Analysis
The molecular formula of 3-Sulfanylbutan-1-ol is C4H10OS . The molecular weight is 106.187 .Chemical Reactions Analysis
The esterification-addition reaction between citric acid molecules and MSB molecules has been studied . A titration procedure was established to follow the sulfur concentration during this esterification-addition reaction . The sulfur atom of the MSB molecule plays a fundamental role during this citric acid esterification reaction . The speed of this esterification reaction is influenced by the protonic acid H+ concentration, the citric acid concentration, and the MSB molecule concentration .科学研究应用
Food Additive Flavor Agent
3-Sulfanylbutan-1-ol is a thiol molecule that can be used as a food additive flavor agent . It is found in various foods and beverages, contributing to their unique flavors.
Wine Industry
This compound is encountered in white wine . It contributes to the aroma and flavor profile of the wine, enhancing its overall sensory appeal.
Coffee Industry
3-Sulfanylbutan-1-ol is also found in the aroma of coffee . It contributes to the complex flavor profile of coffee, making it an important compound in the coffee industry.
Fruit Industry
This compound is found in the aroma of passion fruit . It contributes to the unique and exotic flavor of passion fruit, making it an important compound in the fruit industry.
Animal Behavior Studies
Interestingly, 3-Sulfanylbutan-1-ol is also found in cat urine . It is responsible for its strong odor characteristics. This makes it a compound of interest in studies related to animal behavior, particularly in cats.
Material Science
A recent study has shown that 3-Sulfanylbutan-1-ol can be extracted and retained by a new material based on black citric acid polymers (pn), pozzolana, and citric acid named PPCA . This opens up new possibilities for the use of this compound in material science.
未来方向
The future directions for the use of 3-Sulfanylbutan-1-ol include its potential use as a food additive flavor agent . Additionally, the results and experimental conditions of the esterification reaction have been used to synthesize a material based on black citric acid polymers (pn), pozzolana, and citric acid named PPCA (pn-pozzolana-citric-acid), which could play the role of a cat-litter .
作用机制
Target of Action
3-Sulfanylbutan-1-ol is a volatile organic compound found in various natural sources such as coffee, passion fruit juice, beer, and domestic cat urine . It is an alkanethiol that is butane substituted at position 1 by a hydroxy group and at position 3 by methyl and sulfanyl groups
Mode of Action
As a volatile organic compound, it may interact with olfactory receptors, contributing to the aroma and flavor profiles of the substances in which it is found .
Biochemical Pathways
3-Sulfanylbutan-1-ol is involved in the biochemical pathways of several species. In the domestic cat (Felis catus), it is a metabolite found in urine . It is also a metabolite in Coffea arabica (coffee), Poncirus trifoliata, and Lynx rufus
Result of Action
The result of the action of 3-Sulfanylbutan-1-ol is primarily observed in its contribution to the aroma and flavor profiles of the substances in which it is found. In domestic cats, it is a major male sex recognition pheromone .
属性
IUPAC Name |
3-sulfanylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(6)2-3-5/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRYVOQWOVNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31030-39-4 |
Source


|
| Record name | MERCAPTO-BUTANOL/3- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 3-Sulfanylbutan-1-ol in the context of wine aroma?
A: 3-Sulfanylbutan-1-ol is a volatile sulfur compound that contributes to the complex aroma profile of wines, particularly those affected by Botrytis cinerea (noble rot). While present in lower concentrations than other volatile thiols like 3-sulfanylhexan-1-ol, it has been identified as a potential contributor to the overall aroma of botrytized sweet wines. []
Q2: Besides wine, are there other natural sources of 3-Sulfanylbutan-1-ol?
A: Yes, 3-Sulfanylbutan-1-ol has been identified in various natural sources besides grapes and wine. It is a significant contributor to the characteristic odor of cat urine. [] Additionally, it has been found in coffee, passion fruit, and the peel of P. trifoliata (a citrus relative). []
Q3: How does the presence of Botrytis cinerea influence the levels of 3-Sulfanylbutan-1-ol and other related compounds in wine?
A: Research suggests that 3-Sulfanylbutan-1-ol, along with other sulfanylalcohols like 3-sulfanylpentan-1-ol and 3-sulfanylheptan-1-ol, are not detectable in grape must but are formed during the fermentation process. Importantly, the concentrations of these compounds are significantly higher in wines produced from grapes infected with Botrytis cinerea. This suggests that the fungus plays a crucial role in the formation of these aroma compounds, contributing to the unique sensory profile of botrytized wines. []
Q4: Are there any known precursors to 3-Sulfanylbutan-1-ol in plants?
A: Research on P. trifoliata suggests that 3-Sulfanylbutan-1-ol and its related alkanoate esters could be derived from cysteine-S-conjugates. Specifically, S-(3-hydroxy-1,1-dimethylpropyl)-L-cysteine was identified in the fruit peel and is a plausible precursor. [] This finding provides insight into the biosynthetic pathways of this compound in plants.
Q5: Has 3-Sulfanylbutan-1-ol been investigated in other biological contexts?
A: Yes, beyond its presence in food and beverages, research has explored the role of 3-Sulfanylbutan-1-ol in human axillary odor. It, along with other sulfanylalkanols, is found in human axilla secretions and contributes to the characteristic odor when broken down by bacteria. Studies have identified Corynebacterium species as capable of cleaving cysteine conjugates, potentially serving as precursors to these odoriferous thiols. []
Q6: Are there analytical methods for quantifying 3-Sulfanylbutan-1-ol in complex mixtures?
A: Yes, researchers utilize Gas Chromatography coupled with a Pulsed Flame Photometric Detector (GC-PFPD) for the identification and quantification of 3-Sulfanylbutan-1-ol and other volatile thiols in complex matrices like wine. This technique provides the sensitivity and selectivity needed to measure these compounds at their low naturally occurring concentrations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424900.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2424901.png)

![2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2424905.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2424906.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![Cyclopropyl[4-(2-fluoroethoxy)benzyl]amine](/img/structure/B2424913.png)
![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)